molecular formula C10H8ClN3O2 B2382414 1-[(3-Chlorophenyl)methyl]-4-nitro-1H-pyrazole CAS No. 957489-39-3

1-[(3-Chlorophenyl)methyl]-4-nitro-1H-pyrazole

Cat. No.: B2382414
CAS No.: 957489-39-3
M. Wt: 237.64
InChI Key: SUIBHGCRRHPUKH-UHFFFAOYSA-N
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Description

1-[(3-Chlorophenyl)methyl]-4-nitro-1H-pyrazole is a heterocyclic compound featuring a pyrazole ring substituted with a 3-chlorophenylmethyl group and a nitro group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(3-Chlorophenyl)methyl]-4-nitro-1H-pyrazole typically involves the reaction of 3-chlorobenzyl chloride with 4-nitropyrazole in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) under reflux conditions to yield the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.

Chemical Reactions Analysis

Types of Reactions

1-[(3-Chlorophenyl)methyl]-4-nitro-1H-pyrazole undergoes various types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chlorophenylmethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Substitution: Nucleophiles like amines or thiols, solvents like DMF or ethanol.

Major Products Formed

    Reduction: 1-[(3-Chlorophenyl)methyl]-4-amino-1H-pyrazole.

    Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

1-[(3-Chlorophenyl)methyl]-4-nitro-1H-pyrazole has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-[(3-Chlorophenyl)methyl]-4-nitro-1H-pyrazole involves its interaction with specific molecular targets. For instance, its potential antimicrobial activity may be due to its ability to inhibit bacterial enzymes or disrupt cell membrane integrity. The exact pathways and molecular targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

1-[(3-Chlorophenyl)methyl]-4-nitro-1H-pyrazole can be compared with other similar compounds such as:

    3-Chloromethcathinone: A synthetic cathinone with stimulant properties.

    3-(5)-Substituted Pyrazoles: Known for their versatility in organic synthesis and medicinal chemistry.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other pyrazole derivatives .

Biological Activity

1-[(3-Chlorophenyl)methyl]-4-nitro-1H-pyrazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Overview of Biological Activities

The compound has been studied for various biological activities, including:

  • Antimicrobial Properties : Exhibits activity against a range of bacterial and fungal pathogens.
  • Anti-inflammatory Effects : Demonstrates potential in reducing inflammation.
  • Anticancer Activity : Investigated for its ability to inhibit tumor growth.

Antimicrobial Activity

This compound has shown promising results in antimicrobial studies. The minimum inhibitory concentration (MIC) values indicate its effectiveness against specific pathogens.

Table 1: Antimicrobial Activity Data

PathogenMIC (µg/mL)MBC (µg/mL)Notes
Staphylococcus aureus0.250.5Effective against biofilm formation
Escherichia coli0.51.0Significant bactericidal activity
Candida albicans0.751.5Moderate antifungal activity

These findings suggest that the compound could be a candidate for developing new antimicrobial agents, particularly useful in treating resistant strains of bacteria and fungi .

Anti-inflammatory Mechanism

The anti-inflammatory properties of this compound have been attributed to its ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6. In vitro studies demonstrated that the compound significantly reduced these markers compared to standard anti-inflammatory drugs.

Table 2: Anti-inflammatory Activity

CompoundTNF-α Inhibition (%)IL-6 Inhibition (%)
This compound76%86%
Dexamethasone76%86%

The compound's efficacy in reducing inflammation positions it as a potential therapeutic agent for inflammatory diseases .

Anticancer Potential

Research into the anticancer effects of this pyrazole derivative has revealed its ability to induce apoptosis in various cancer cell lines. The compound was found to inhibit cell proliferation effectively.

Table 3: Anticancer Activity Data

Cell LineIC50 (µM)Mechanism of Action
MCF7 (Breast Cancer)39.70Induction of caspase-dependent apoptosis
A549 (Lung Cancer)49.85Cell cycle arrest and apoptosis

Studies indicate that the presence of the nitro group plays a crucial role in enhancing the compound's cytotoxic effects against cancer cells .

The precise mechanism of action for this compound remains under investigation but is believed to involve:

  • Bioreduction of Nitro Group : This process generates reactive intermediates that can interact with cellular components, leading to various biological effects.
  • Binding Affinity : The chlorophenyl moiety may enhance binding to specific proteins or enzymes, facilitating its biological activities .

Case Studies and Research Findings

Recent studies have highlighted the compound's potential in drug discovery:

  • Antimicrobial Efficacy : A study evaluated multiple pyrazole derivatives, including this compound, demonstrating superior activity against resistant strains compared to existing antibiotics .
  • Anti-inflammatory Action : In vivo models showed significant reduction in edema when treated with the compound, suggesting its applicability in treating inflammatory conditions .
  • Cancer Research : Clinical trials are underway to assess the compound's effectiveness against specific cancer types, focusing on its apoptotic mechanisms and potential as a combination therapy with existing chemotherapeutics .

Properties

IUPAC Name

1-[(3-chlorophenyl)methyl]-4-nitropyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClN3O2/c11-9-3-1-2-8(4-9)6-13-7-10(5-12-13)14(15)16/h1-5,7H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUIBHGCRRHPUKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)CN2C=C(C=N2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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